6-Benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The exact synthesis process for this specific compound is not available in the retrieved information.Scientific Research Applications
Heterocyclic Compound Synthesis
The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, N-1-Naphthyl-3-oxobutanamide has been used in the synthesis of a wide array of nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing naphthyl moieties. These processes involve reactions with arylidinecyanothioacetamide and α-haloketones, leading to the formation of multiple derivatives with potential biological activities (Hussein et al., 2009).
Antimicrobial Evaluation and Docking Studies
Compounds related to 6-Benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride have been synthesized and characterized for antimicrobial evaluation and docking studies. Specifically, 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides have been created and their molecular structures characterized by various methods. These molecules have undergone biological evaluation and molecular docking studies to understand their potential antimicrobial properties (Talupur et al., 2021).
Anticholinesterase Properties
Derivatives of the compound, such as tert-butyl 6-benzyl-2-(3,3-diethylureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, have been synthesized and crystallized, showing potential as new anticholinesterases. The crystal structures of these compounds reveal intricate molecular interactions, hinting at their potential biological activities (Pietsch et al., 2007).
Aromatic Carboxamide Reductive Cleavage
Studies have shown that aromatic and heteroaromatic N-benzyl carboxamides, related to the compound , exhibit facilitated reduction properties. This leads to regiospecific cleavage of their C(O)-N bonds under mild reductive conditions, indicating potential applications in organic synthesis and chemical transformations (Ragnarsson et al., 2001).
Properties
IUPAC Name |
6-benzyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2S.ClH/c28-26(32)25-22-13-14-30(16-18-7-2-1-3-8-18)17-23(22)33-27(25)29-24(31)15-20-11-6-10-19-9-4-5-12-21(19)20;/h1-12H,13-17H2,(H2,28,32)(H,29,31);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDXJBZHOTXJPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43)C(=O)N)CC5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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